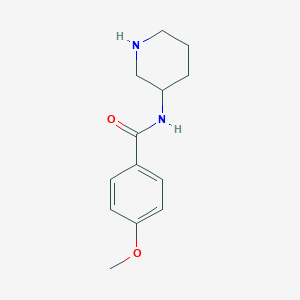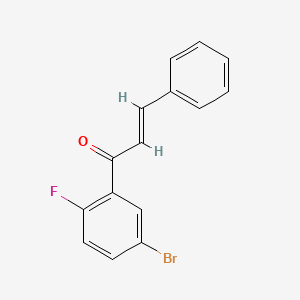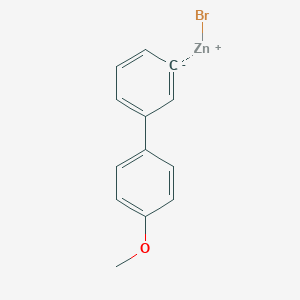
3-(4-Methoxyphenyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromoanisole with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:
4-Bromoanisole+Phenylzinc Bromide→3-(4-Methoxyphenyl)phenylzinc Bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors with precise control over temperature and pressure. The reaction is typically conducted in THF as the solvent, which provides a stable medium for the organozinc compound. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. In cross-coupling reactions, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and advanced materials.
科学的研究の応用
3-(4-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 3-(4-Methoxyphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the organozinc compound and promotes the formation of the carbon-carbon bond. The methoxy group on the phenyl ring enhances the reactivity of the compound by stabilizing the transition state and increasing the nucleophilicity of the phenyl group.
類似化合物との比較
Similar Compounds
- 3-(3-Fluoro-4-Methoxyphenyl)phenylzinc Bromide
- 3-(4-Dimethylaminophenyl)phenylzinc Bromide
- 3-(4-Morpholinylmethyl)phenylzinc Bromide
Uniqueness
3-(4-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers improved performance in cross-coupling reactions and greater stability in THF.
特性
分子式 |
C13H11BrOZn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
NMQDVCYBZOEHEW-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


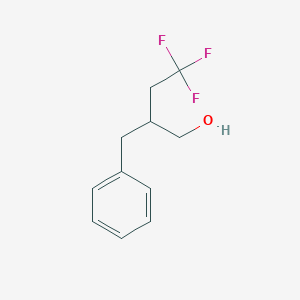
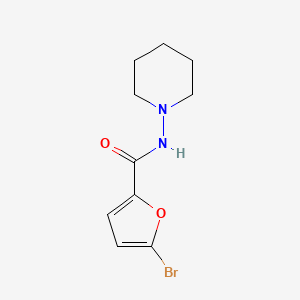

![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)

![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)

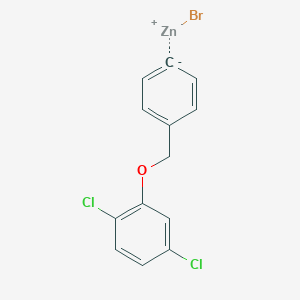


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
